Copper(I) iodide

p-type transparent conductor hole transport layer thin-film transistor

Copper(I) iodide (CuI) is an inorganic p-type I-VII semiconductor with a direct wide bandgap of ~3.1 eV and a large room-temperature exciton binding energy of 62 meV. It exists in three crystalline phases: γ-CuI (zinc blende cubic structure, stable below 369 °C), β-CuI (hexagonal wurtzite structure, 369–407 °C), and α-CuI (rock salt structure, above 407 °C).

Molecular Formula CuHI
Molecular Weight 191.46 g/mol
Cat. No. B8608493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(I) iodide
Molecular FormulaCuHI
Molecular Weight191.46 g/mol
Structural Identifiers
SMILES[Cu].I
InChIInChI=1S/Cu.HI/h;1H
InChIKeyCZZBXGOYISFHRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper(I) Iodide (CuI) for Transparent Electronics and Energy Applications: Technical Baseline and Procurement Considerations


Copper(I) iodide (CuI) is an inorganic p-type I-VII semiconductor with a direct wide bandgap of ~3.1 eV and a large room-temperature exciton binding energy of 62 meV [1]. It exists in three crystalline phases: γ-CuI (zinc blende cubic structure, stable below 369 °C), β-CuI (hexagonal wurtzite structure, 369–407 °C), and α-CuI (rock salt structure, above 407 °C) [2]. CuI is distinguished from other cuprous halides (CuCl, CuBr) by its unique combination of high hole mobility, high electrical conductivity, and optical transparency, making it a prime candidate for transparent p-type electronics, hole transport layers in perovskite solar cells, and near-room-temperature thermoelectric energy harvesting [1].

Why Copper(I) Iodide Cannot Be Readily Substituted with CuCl, CuBr, or Other p-Type Transparent Conductors


Within the cuprous halide family (CuCl, CuBr, CuI), electrical and thermoelectric properties differ by orders of magnitude due to systematic variations in band structure, carrier concentration, and phonon scattering arising from halogen electronegativity and atomic mass [1]. CuI exhibits ~100× higher electrical conductivity (238 S cm⁻¹) than CuBr and a hole concentration two orders of magnitude higher (10¹⁹ cm⁻³ versus 10¹⁷ cm⁻³ for CuBr) [1]. Compared to p-type oxide semiconductors such as NiO and CuCrO₂, CuI offers intrinsically higher hole mobility (>40 cm² V⁻¹ s⁻¹ in bulk versus typically <10 cm² V⁻¹ s⁻¹ for oxides) and can be processed at lower temperatures on flexible substrates [2]. In catalysis, the larger ionic radius and softer Lewis basicity of iodide relative to bromide and chloride alter oxidative addition and transmetalation kinetics, producing distinct substrate scope and yield profiles in Ullmann and Sonogashira couplings [3]. Generic substitution without accounting for these material-specific differences will compromise device performance, catalytic efficiency, or both.

Copper(I) Iodide Product-Specific Quantitative Evidence: Head-to-Head Performance Comparisons


Electrical Conductivity and Hole Mobility of CuI vs. CuBr and CuCl: A Quantitative Comparison

CuI exhibits superior electrical conductivity and hole mobility compared to its cuprous halide analogs CuBr and CuCl. Polycrystalline CuI films demonstrate resistivity of ~10⁻² Ω·cm, hole concentration of ~10¹⁹ cm⁻³, and hole mobility of 1–10 cm² V⁻¹ s⁻¹, whereas CuBr films exhibit resistivity of ~10⁻¹ Ω·cm, hole concentration of ~10¹⁷ cm⁻³, and hole mobility of 0.1–3 cm² V⁻¹ s⁻¹ [1]. The conductivity advantage of CuI over CuBr is approximately two orders of magnitude. Furthermore, optimized solution-processed CuI thin-film transistors have achieved hole mobility of 21.6 ± 4.5 cm² V⁻¹ s⁻¹, approaching the phonon-limited theoretical maximum of 162 cm² V⁻¹ s⁻¹ at room temperature [2].

p-type transparent conductor hole transport layer thin-film transistor

Thermoelectric Figure of Merit (ZT) of CuI Films: Three Orders of Magnitude Higher Than State-of-the-Art p-Type Transparent Materials

CuI thin films achieve a thermoelectric figure of merit ZT = 0.21 at 300 K, which is three orders of magnitude (1,000×) higher than state-of-the-art p-type transparent thermoelectric materials [1]. This exceptional ZT value, comparable to bulk p-type PbTe (a benchmark non-transparent thermoelectric material), originates from a combination of large Seebeck coefficient, high electrical conductivity, and low thermal conductivity due to the heavy iodine atom and strong phonon scattering . Undoped CuI pellets exhibit a baseline ZT of 0.035 × 10⁻³ at 373 K; doping with 7% KI increases ZT to 26.95 × 10⁻³ at 373 K—a 770-fold enhancement—demonstrating the tunability of CuI's thermoelectric performance [2]. Se-doped CuI films achieve a power factor of 439.7 μW m⁻¹ K⁻², representing an 85% increase over undoped films (236.4 μW m⁻¹ K⁻²) [3].

transparent thermoelectrics energy harvesting flexible electronics

CuI vs. CuBr Catalytic Efficiency in Ullmann-Type Coupling: Quantitative Yield Comparison

In copper-catalyzed Ullmann-type coupling reactions, CuI and CuBr exhibit distinct catalytic efficiencies. Under identical reaction conditions (10 mol% catalyst loading, DIPEA base, CHCl₃ solvent), CuI provides a 75% reaction yield, while CuBr yields 81% [1]. This 6 percentage point difference reflects the mechanistic influence of the halide counterion on catalyst turnover and substrate activation. Notably, CuBr achieves comparable yield (79%) at 20 mol% loading and reduced yield (56%) at 5 mol% loading, demonstrating that catalyst loading can be tuned to compensate for halide-dependent activity differences [1]. CuI remains the catalyst of choice for Sonogashira cross-couplings requiring alkyne activation and for reactions involving aryl iodides where the soft iodide ligand facilitates oxidative addition [2].

cross-coupling catalysis Ullmann reaction C-N bond formation

CuI Hole Mobility in Thin-Film Transistors: Experimental vs. Theoretical Limits and Comparison with p-Type Oxides

CuI possesses an intrinsic hole mobility exceeding 40 cm² V⁻¹ s⁻¹ in bulk form, significantly higher than most p-type oxide semiconductors [1]. Through vacancy engineering, solution-processed CuI thin-film transistors have achieved hole mobility of 21.6 ± 4.5 cm² V⁻¹ s⁻¹, enabling IGZO-CuI complementary logic gate operation [1]. The phonon-limited theoretical hole mobility of CuI at room temperature is predicted to be 162 cm² V⁻¹ s⁻¹, representing the ultimate performance ceiling for defect-free material . For comparison, sputter-deposited CuI TFTs with high-κ dielectric achieve field-effect channel mobility of ~2.1 cm² V⁻¹ s⁻¹ with low-voltage operation (<5 V) [2], while spin-coated CuI films exhibit conductivity of 0.05–0.1 S cm⁻¹ with hole concentration of 2–4 × 10¹⁹ cm⁻³ and mobility of ~3 cm² V⁻¹ s⁻¹ [3]. These values substantially exceed those of p-type oxides such as NiO (typically <1 cm² V⁻¹ s⁻¹) and Cu₂O (~60 cm² V⁻¹ s⁻¹ theoretical but <10 cm² V⁻¹ s⁻¹ experimental in practical devices) [1].

thin-film transistor hole mobility transparent electronics

Phase Transition Temperature of γ-CuI: A Critical 369 °C Thermal Stability Boundary for Device Processing

γ-CuI (cubic zinc blende structure) undergoes a phase transition to β-CuI (hexagonal wurtzite structure) at 369 °C, followed by a second transition to α-CuI (rock salt structure) at approximately 407 °C [1][2]. This 369 °C transition temperature defines the upper thermal budget for preserving the desired γ-phase properties, including its high p-type conductivity, wide bandgap (3.1 eV), and large exciton binding energy (62 meV) [3]. Unlike CuCl (bandgap 3.4 eV) and CuBr (bandgap 2.9 eV), CuI's phase behavior and associated ionic conductivity in the β and α phases introduce additional processing constraints and potential device stability considerations [2][4]. While γ-CuI exhibits purely electronic p-type conductivity, the β-CuI and α-CuI phases also display significant ionic conductivity, which can compromise electronic device performance if processing exceeds 369 °C [4].

phase stability thermal processing crystal engineering

Copper(I) Iodide Best Research and Industrial Application Scenarios Based on Verified Differentiation


Transparent p-Type Electrodes and Hole Transport Layers for Perovskite Solar Cells

CuI serves as an inorganic hole transport layer (HTL) in perovskite solar cells, offering a cost-effective, stable alternative to organic HTMs such as Spiro-OMeTAD. CuI-based PSCs achieve competitive simulated efficiencies up to 22.69% [1] and experimental efficiencies of 17.44% with CuI/Spiro-OMeTAD double-layer architectures that improve stability by acting as a moisture barrier [2]. The high hole mobility (>40 cm² V⁻¹ s⁻¹ intrinsic) and high conductivity (238 S cm⁻¹) of CuI [3] enable efficient hole extraction while its inorganic nature confers superior ambient stability compared to hygroscopic organic HTMs [4].

Flexible and Transparent Thermoelectric Energy Harvesters

CuI is uniquely positioned for transparent, flexible thermoelectric devices due to its ZT = 0.21 at 300 K—three orders of magnitude higher than competing p-type transparent materials [1]. CuI films deposited on flexible plastic substrates enable invisible thermoelectric elements for wearable energy harvesting and smart windows [1]. Doping with KI can further enhance ZT from 0.035 × 10⁻³ to 26.95 × 10⁻³ at 373 K [2], while Se-doping increases power factor by 85% to 439.7 μW m⁻¹ K⁻² [3], demonstrating the material's tunability for specific thermal environments.

Copper-Catalyzed Ullmann and Sonogashira Cross-Coupling Reactions

CuI is a preferred catalyst or co-catalyst for Ullmann-type C-N, C-O, and C-S bond formations, as well as Sonogashira cross-couplings. Under standardized Ullmann conditions, CuI delivers 75% yield at 10 mol% loading [1]. In Sonogashira reactions, CuI acts as a co-catalyst with palladium, forming copper-acetylide intermediates that enable efficient alkyne coupling [2]. The soft iodide ligand facilitates oxidative addition with aryl iodides, making CuI particularly effective for substrates where CuBr or CuCl exhibit lower reactivity [3].

p-Channel Thin-Film Transistors for Complementary Logic Circuits

CuI enables transparent p-channel thin-film transistors with performance approaching theoretical limits. Solution-processed CuI TFTs with vacancy engineering achieve hole mobility of 21.6 ± 4.5 cm² V⁻¹ s⁻¹ [1], sufficient for IGZO-CuI complementary logic gates in all-transparent integrated circuits. The phonon-limited theoretical mobility of 162 cm² V⁻¹ s⁻¹ [2] indicates substantial headroom for further optimization. Sputter-deposited CuI TFTs with high-κ dielectrics achieve field-effect mobility of ~2.1 cm² V⁻¹ s⁻¹ with <5 V operation [3], suitable for low-power flexible display backplanes.

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